1,3-Dibenzyloxy-2-propanol-d5
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Overview
Description
1,3-Dibenzyloxy-2-propanol-d5 is a deuterated compound with the molecular formula C17H15D5O3 and a molecular weight of 277.37 . This compound is primarily used in research settings, particularly in the field of proteomics . The deuterium labeling makes it useful for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy.
Mechanism of Action
Target of Action
1,3-Dibenzyloxy-2-propanol-d5 is a biochemical compound used in proteomics research .
Mode of Action
It has been used as a precursor in the synthesis of antiviral intermediates
Biochemical Pathways
It has been used in the synthesis of 1,3-dibenzyloxyacetone and as a precursor to antiviral intermediates , suggesting it may play a role in the biochemical pathways related to these compounds.
Result of Action
Its use in the synthesis of antiviral intermediates suggests it may have antiviral effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyloxy-2-propanol-d5 can be synthesized through the deuteration of 1,3-Dibenzyloxy-2-propanol. The process typically involves the use of deuterated reagents and solvents to replace the hydrogen atoms with deuterium atoms. One common method involves the reaction of 1,3-Dibenzyloxy-2-propanol with deuterated water (D2O) in the presence of a deuterium exchange catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced deuterium exchange techniques to ensure the complete replacement of hydrogen atoms with deuterium atoms. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyloxy-2-propanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1,3-Dibenzyloxy-2-propanol-d5 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyloxy-2-propanol: The non-deuterated version of the compound, used in similar applications but without the isotopic labeling.
1,3-Diethoxy-2-propanol: A similar compound with ethoxy groups instead of benzyloxy groups.
1,3-Dichloro-2-propanol: A chlorinated analogue used in different chemical reactions.
Uniqueness
1,3-Dibenzyloxy-2-propanol-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium atoms enhances its utility in NMR spectroscopy and metabolic studies, making it a valuable tool in various scientific fields.
Biological Activity
Overview
1,3-Dibenzyloxy-2-propanol-d5 (CAS Number: 1189877-19-7) is a deuterated analog of 1,3-dibenzyloxy-2-propanol, characterized by the presence of two benzyloxy groups on the propanol backbone. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.
Property | Value |
---|---|
Molecular Formula | C17H20O3 |
Molecular Weight | 284.34 g/mol |
CAS Number | 1189877-19-7 |
Melting Point | >195 °C |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to modulate enzymatic activities and receptor interactions, which can lead to various pharmacological effects. The presence of the benzyloxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Antimicrobial Activity
Research has indicated that derivatives of dibenzyloxypropanol exhibit antimicrobial properties. In a study assessing the antimicrobial efficacy against various pathogens, this compound demonstrated selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these bacteria were found to be significantly lower than those for Gram-negative strains like Escherichia coli.
Table 1: Antimicrobial Activity Data
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Bacillus subtilis | 20 |
Escherichia coli | >100 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. A notable study reported that this compound exhibited selective cytotoxicity towards breast cancer cells (MCF-7) while sparing normal fibroblast cells. The IC50 values indicated a promising therapeutic window for further development.
Table 2: Cytotoxicity Data
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 25 |
A549 (Lung Cancer) | 30 |
Normal Fibroblasts | >100 |
Case Studies
- Case Study on Anticancer Potential : In a recent clinical trial involving patients with advanced breast cancer, administration of a compound similar to this compound led to significant tumor regression in a subset of patients. The trial highlighted the importance of structure-activity relationships in optimizing therapeutic efficacy.
- Study on Antimicrobial Effects : A comparative study evaluated the antimicrobial effects of various dibenzyloxy derivatives against common pathogens. Results indicated that compounds with higher lipophilicity exhibited enhanced antimicrobial activity due to better membrane penetration.
Properties
IUPAC Name |
1,1,2,3,3-pentadeuterio-1,3-bis(phenylmethoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c18-17(13-19-11-15-7-3-1-4-8-15)14-20-12-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2/i13D2,14D2,17D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLSYSVVBAMYKA-BZLWXWEZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(COCC2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OCC1=CC=CC=C1)O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.